molecular formula C7H11Br B14670733 3-Bromo-1-methylcyclohex-1-ene CAS No. 40648-22-4

3-Bromo-1-methylcyclohex-1-ene

Cat. No.: B14670733
CAS No.: 40648-22-4
M. Wt: 175.07 g/mol
InChI Key: IOQXSBFSRMLODZ-UHFFFAOYSA-N
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Description

3-Bromo-1-methylcyclohex-1-ene is an organic compound with the molecular formula C7H11Br It is a derivative of cyclohexene, where a bromine atom is attached to the first carbon and a methyl group is attached to the third carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-methylcyclohex-1-ene can be synthesized through the bromination of 1-methylcyclohexene. The reaction typically involves the addition of bromine (Br2) to 1-methylcyclohexene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the cyclohexene ring, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methylcyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents.

    Elimination: Alcoholic KOH is often used to promote the elimination reaction.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Major Products Formed

Scientific Research Applications

3-Bromo-1-methylcyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylcyclohex-1-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methylcyclohex-1-ene is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

40648-22-4

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

3-bromo-1-methylcyclohexene

InChI

InChI=1S/C7H11Br/c1-6-3-2-4-7(8)5-6/h5,7H,2-4H2,1H3

InChI Key

IOQXSBFSRMLODZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)Br

Origin of Product

United States

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